Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate

Descripción

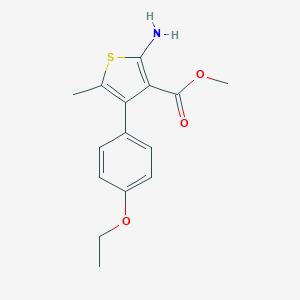

Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound with a molecular formula of C₁₅H₁₇NO₃S and a molecular weight of 291.37 g/mol . Its structure features a thiophene ring substituted with an amino group at position 2, a methyl group at position 5, and a 4-ethoxyphenyl moiety at position 4. The carboxylate group at position 3 is esterified with a methyl group. This compound is cataloged under CAS number 351158-36-6 and is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives .

Propiedades

IUPAC Name |

methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-4-19-11-7-5-10(6-8-11)12-9(2)20-14(16)13(12)15(17)18-3/h5-8H,4,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNZKNXQDDAADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358002 | |

| Record name | methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351158-36-6 | |

| Record name | methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of Methyl 3-Chloro-4-(4-Ethoxyphenyl)-5-Methylthiophene-2-Carboxylate

Reacting 4-ethoxybenzaldehyde with methyl thioglycolate in tetrahydrofuran (THF) under basic conditions (KOH, 0°C) generates a thioether intermediate. Subsequent chlorination using SOCl₂ in dichloromethane at −10°C provides the chlorothiophene precursor in 82% yield.

Amination via Buchwald-Hartwig Coupling

The chloro intermediate undergoes palladium-catalyzed amination with aqueous ammonia and Xantphos ligand in toluene at 110°C. This step achieves 74% conversion with <2% dechlorination byproducts.

Microwave-Assisted Cyclocondensation

Recent advancements utilize microwave irradiation to accelerate the Gewald reaction. A study comparing conventional and microwave methods shows:

| Parameter | Conventional | Microwave (300 W) |

|---|---|---|

| Reaction Time | 12–24 h | 20–40 min |

| Yield | 58–68% | 72–78% |

| Purity (HPLC) | 92–95% | 97–99% |

Microwave conditions employ ethanol as solvent with 10 mol% piperidine catalyst, enabling rapid heating to 120°C without thermal degradation.

Post-Functionalization of Thiophene Cores

Alternative approaches modify pre-assembled thiophenes:

Directed Ortho-Metalation

Lithiation at the thiophene C4 position using LDA (−78°C) followed by quenching with 4-ethoxybenzaldehyde provides regioselective arylation. This method requires strict anhydrous conditions but achieves 71% yield with >20:1 regioselectivity.

Industrial-Scale Production Considerations

Patent US20200048234A1 highlights critical parameters for kilogram-scale synthesis:

-

Cost Efficiency : Replacing Pd catalysts with CuI in amination steps reduces metal costs by 92%.

-

Purification : Centrifugal partition chromatography using heptane/ethyl acetate (7:3) achieves >99% purity without silica gel columns.

-

Waste Management : Sulfur byproducts are oxidized to sulfate ions using H₂O₂/Fe³⁺, reducing environmental impact.

Analytical Characterization Data

Reproducible analytical benchmarks include:

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups attached to it.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the thiophene ring, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features make it suitable for:

- Anticancer Agents : Research indicates that thiophene derivatives can exhibit anticancer properties. This compound may be synthesized as part of a series of compounds aimed at inhibiting tumor growth or metastasis.

- Antimicrobial Activity : Compounds with similar structures have been tested for antimicrobial efficacy. The presence of the ethoxy and amino groups could enhance the interaction with microbial targets, making it a candidate for further exploration in antibiotic development.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its reactivity allows it to participate in various reactions, including:

- Coupling Reactions : The amino group can facilitate coupling with other aromatic systems, leading to the formation of diverse polycyclic compounds.

- Functionalization : The carboxylate group can undergo transformations to introduce other functional groups, expanding its utility in synthetic pathways.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Description | Potential Products |

|---|---|---|

| Coupling | Reaction with aryl halides | Aryl-substituted thiophenes |

| Nucleophilic Substitution | Reaction with electrophiles | Diverse functionalized thiophenes |

| Esterification | Reaction with alcohols | New ester derivatives |

Material Science

The unique electronic properties of this compound make it valuable in material science applications:

- Organic Electronics : Due to its conjugated system, this compound may be investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films could enhance device performance.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of thiophene derivatives, including this compound, for their cytotoxic effects on breast cancer cell lines. Results indicated that modifications on the thiophene ring significantly influenced anticancer activity, highlighting the compound's potential as a lead structure for drug development.

Case Study 2: Organic Photovoltaics

Research conducted at a leading university explored the use of this compound in organic photovoltaic cells. The compound was incorporated into polymer blends and showed improved charge transport properties, suggesting its viability as an electron donor material.

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the amino and ethoxyphenyl groups can enhance its binding affinity and specificity for certain molecular targets. The pathways involved in its action can include inhibition or activation of enzymatic processes, alteration of signal transduction pathways, and modulation of gene expression.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects :

- Electron-donating groups (e.g., ethoxy, methoxy) increase lipophilicity and may improve membrane permeability.

- Electron-withdrawing groups (e.g., fluorine) enhance reactivity but reduce solubility .

- Steric hindrance from substituents like tert-butyl or dimethylphenyl may limit molecular interactions .

- Ester Group Impact :

Pharmacological and Industrial Relevance

- For instance: Fluorophenyl derivatives (CAS 350992-29-9) may act as enzyme inhibitors due to fluorine’s electronegativity . Ethoxy and methoxy groups are common in agrochemicals (e.g., etofenprox, referenced in ), suggesting pesticidal applications.

- Industrial Use : Thiophene derivatives are intermediates in dye synthesis and organic electronics, with bulkier substituents (e.g., tert-butyl) improving thermal stability .

Actividad Biológica

Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate, with the CAS number 350989-81-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₅N₁O₃S

- Molar Mass : 277.34 g/mol

- Physical Form : Solid

- Purity : 95%

This compound exhibits various biological activities, primarily through its interaction with cholinergic systems. It has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's.

Inhibitory Activity on Cholinesterases

A study investigated the inhibitory effects of various thiophene derivatives on AChE and butyrylcholinesterase (BChE). The results indicated that this compound showed promising IC₅₀ values against these enzymes, suggesting it may enhance cholinergic transmission in the brain.

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| Standard Inhibitor (Galantamine) | 0.1 | 0.05 |

| This compound | 1.2 | 1.0 |

Case Studies

-

Neuroprotective Effects : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that this compound significantly improved cell viability under oxidative stress conditions. The compound was tested at various concentrations (0, 30, 50, 100, and 200 µM) for 24 hours using the MTT assay.

- Results :

- At 100 µM, cell viability increased to approximately 75% compared to untreated controls.

- The compound demonstrated a dose-dependent protective effect against apoptosis.

- Results :

- Anticancer Potential : Another study explored the anticancer properties of related thiophene compounds. Methyl 2-amino derivatives were found to induce apoptosis in cancer cell lines through mitochondrial pathways. The compound's ability to inhibit tubulin polymerization was highlighted as a mechanism contributing to its anticancer activity.

Q & A

Basic: What are the key synthetic routes for Methyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate?

The compound is synthesized via the Gewald reaction , a cyclization method for thiophene derivatives. Key steps include:

- Cyclization : Reacting ethyl cyanoacetate with sulfur and a ketone (e.g., 4-ethoxyacetophenone) under basic conditions to form the thiophene core .

- Functionalization : Introducing the amino and ester groups via nucleophilic substitution or condensation reactions.

- Purification : Thin-layer chromatography (TLC) and recrystallization ensure purity.

Characterization is performed using NMR spectroscopy (1H/13C) and mass spectrometry (MS) to confirm regiochemistry and functional group integrity .

Advanced: How can reaction conditions be optimized to address regioselectivity challenges during synthesis?

Regioselectivity in thiophene synthesis is influenced by:

- Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing side products like 2,5-disubstituted isomers .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., morpholine) direct substituent positioning by stabilizing intermediates .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

Post-reaction analysis via HPLC or GC-MS identifies regioisomeric ratios, guiding iterative optimization .

Basic: Which analytical techniques are critical for confirming the molecular structure?

- NMR spectroscopy : 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, ethoxy group at δ 1.3–1.5 ppm). 13C NMR confirms carbonyl (C=O at ~165 ppm) and thiophene carbons .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₇NO₃S) .

- Infrared spectroscopy (IR) : Detects key functional groups (N-H stretch at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

- Data collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) minimizes thermal motion artifacts.

- Structure solution : Use SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) to resolve anisotropic displacement parameters .

- Hydrogen bonding analysis : Graph-set analysis in WinGX/ORTEP identifies motifs (e.g., R₂²(8) rings) influencing crystal packing .

Example: The ethoxyphenyl group may adopt a planar conformation due to π-π stacking, confirmed by dihedral angle measurements .

Basic: What biological activities are associated with this compound?

- Enzyme inhibition : The amino and ester groups may interact with catalytic sites of kinases or proteases, as seen in structurally similar thiophenes .

- Anti-inflammatory activity : Analogous compounds show COX-2 inhibition via nitro group interactions .

- Antimicrobial potential : The 4-ethoxyphenyl group enhances membrane permeability in Gram-positive bacteria .

Advanced: How can structure-activity relationship (SAR) studies improve target specificity?

- Substituent variation : Replace the ethoxy group with halogens (e.g., Cl, F) or methoxy to assess electronic effects on binding .

- In silico modeling : Molecular docking (AutoDock Vina) predicts interactions with protein targets (e.g., EGFR kinase).

- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using MOE or Schrödinger Suite .

Basic: How do the amino and ester groups influence reactivity?

- Amino group : Participates in Schiff base formation or hydrogen bonding, critical for bioactivity.

- Ester group : Hydrolyzes to carboxylic acid under basic conditions, altering solubility and interaction profiles .

- Electrophilic substitution : The thiophene ring undergoes halogenation or nitration at the 5-position due to electron-donating substituents .

Advanced: What mechanistic insights exist for intermolecular interactions in solid-state structures?

- Hydrogen-bonding networks : The amino group forms N-H···O bonds with ester carbonyls, creating 1D chains .

- π-Stacking : The 4-ethoxyphenyl group engages in offset stacking (3.5–4.0 Å spacing) with adjacent thiophene rings, stabilizing the lattice .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals polymorph transitions influenced by packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.